4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine
Description
4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidine ring linked to a pyridine moiety via an ether linkage
Properties
IUPAC Name |
4-methoxy-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-16-9-15(18-12-19-16)20-8-2-3-13(10-20)11-22-14-4-6-17-7-5-14/h4-7,9,12-13H,2-3,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPFJOFXADJLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)COC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the methoxy group. The piperidine ring is then synthesized and linked to the pyrimidine core via an ether bond with the pyridine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has shown that compounds with similar structures can act as inhibitors of various kinases involved in cancer progression:
- Kinase Inhibition : Compounds derived from pyrimidine and piperidine scaffolds are known to inhibit tyrosine kinases, which play critical roles in the signaling pathways that regulate cell proliferation and survival. For instance, derivatives have been explored as potential inhibitors for Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) .
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders. Compounds that contain piperidine rings have been investigated for their effects on neurotransmitter systems:
- Neurotransmitter Modulation : Studies indicate that similar compounds can modulate dopamine and serotonin receptors, making them candidates for treating conditions such as depression and anxiety .
Case Study 1: Inhibition of Bcr-Abl Kinase
A study published in Cancer Research demonstrated that derivatives similar to 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine showed significant inhibition of Bcr-Abl kinase activity. The study utilized various assays to measure cell viability and kinase activity, revealing that these compounds could induce apoptosis in CML cell lines .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective effects, researchers evaluated the impact of piperidine-containing compounds on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds could enhance cell survival rates and reduce markers of oxidative damage, suggesting their potential use in neurodegenerative diseases .
Table 1: Comparison of Biological Activities
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| This compound | Bcr-Abl Kinase | Inhibition | |
| Similar Piperidine Derivative | Dopamine Receptor | Modulation | |
| Related Pyrimidine Compound | Cancer Cell Lines | Induction of Apoptosis |
Table 2: Synthesis Pathways
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Pyridine derivative + Piperidine | 85% |
| 2 | Methoxylation | Methanol + Base Catalyst | 90% |
| 3 | Cyclization | Pyrimidine precursor | 75% |
Mechanism of Action
The mechanism of action of 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]piperidin-1-yl}pyrimidine
- 4-methoxy-6-{3-[(pyridin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
- 4-methoxy-6-{3-[(pyridin-4-yloxy)ethyl]piperidin-1-yl}pyrimidine
Uniqueness
4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the specific positioning of the pyridine moiety contribute to its distinct properties compared to similar compounds.
Biological Activity
4-Methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine, with the CAS number 2548989-44-0, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is CHNO with a molecular weight of 300.36 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group and a piperidine moiety linked through a pyridine ether.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 2548989-44-0 |
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
In vitro studies revealed that certain derivatives exhibited IC values ranging from 5.10 µM to 22.08 µM against these cell lines, indicating their potential as effective anticancer agents. The most promising compound demonstrated an IC of 5.10 µM against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin and sorafenib .
Antimicrobial Activity
The antimicrobial potential of similar pyrimidine derivatives has also been explored. Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often below 100 µg/mL. For example, some derivatives were effective against Staphylococcus aureus and Escherichia coli, showcasing their broad-spectrum antimicrobial properties .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Apoptosis Induction : Many studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1/S phase, leading to inhibited proliferation of malignant cells.
- Antioxidant Activity : Some analogs exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
Case Studies
A notable study investigated the effects of a closely related compound in an in vivo model using BALB/c mice bearing breast cancer tumors. The treatment resulted in a significant reduction in tumor size by up to 66% at higher doses (10 mg/kg), highlighting the therapeutic potential of these compounds in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
